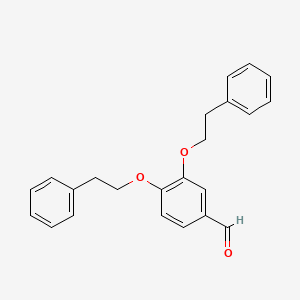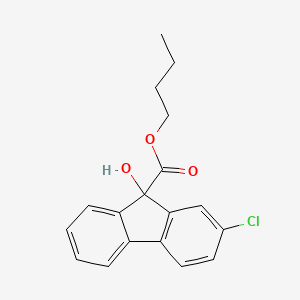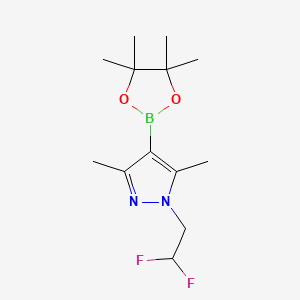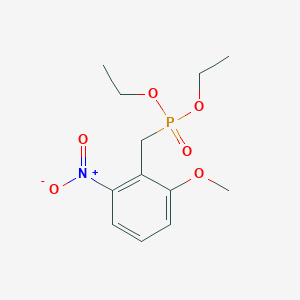
3,4-Diphenethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenethoxybenzaldehyde is an organic compound with the molecular formula C15H14O3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with phenethoxy groups at the 3 and 4 positions. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Diphenethoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The phenethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,4-Diphenethoxybenzoic acid.
Reduction: 3,4-Diphenethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Diphenethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-diphenethoxybenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of phenethoxy groups.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group and a methoxy group.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of phenethoxy groups.
Uniqueness
3,4-Diphenethoxybenzaldehyde is unique due to the presence of phenethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C23H22O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3,4-bis(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O3/c24-18-21-11-12-22(25-15-13-19-7-3-1-4-8-19)23(17-21)26-16-14-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2 |
Clave InChI |
YCIBMPLMAHWJSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)





![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)

![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)

